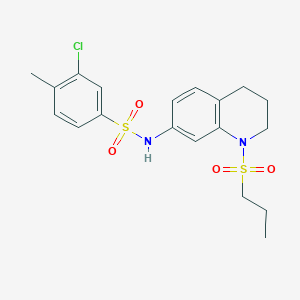

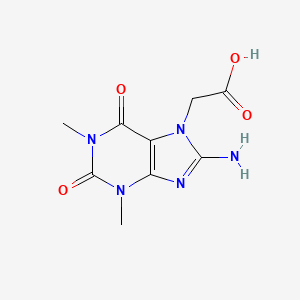

4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide” can be analyzed using computational studies . The parameters involved in quantum chemical calculations include energy gap, EHOMO, ELUMO, absolute electronegativity, electrophilicity, softness, global hardness, energy gap, ionization energy, electron affinity, and dipole moment .Scientific Research Applications

Biochemical Interactions and Binding Studies

One study focused on synthesizing p-hydroxycinnamic acid amides, including compounds structurally related to "4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide." These compounds were investigated for their interaction with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research provides insights into the binding efficiency and mechanism of these compounds with protein models, which is crucial for understanding their biochemical behavior and potential therapeutic applications (Meng et al., 2012).

Antibacterial and Antifungal Activity

Research into sulfonamide-derived compounds, which share a functional group with the chemical , demonstrated their synthesis along with their transition metal complexes. These compounds exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. This study suggests the potential of sulfonamide derivatives in developing new antibacterial and antifungal agents (Chohan & Shad, 2011).

Carbonic Anhydrase Inhibition for Therapeutic Use

A study synthesized 4-amino-N-(4-sulfamoylphenyl)benzamide derivatives, which are structurally similar to the query compound, and tested them as inhibitors of the metalloenzyme carbonic anhydrase. This enzyme plays a significant role in physiological processes like respiration and pH homeostasis. The compounds showed potent inhibitory activity against certain isoforms of carbonic anhydrase, indicating potential therapeutic applications in conditions where modulation of this enzyme's activity is beneficial (Ulus et al., 2013).

Advanced Material Development

The compound and its derivatives have implications in the development of advanced materials, such as in the synthesis of new polyimides based on flexible diamine. These materials are noted for their excellent solubility in various organic solvents and their high thermal stability, making them suitable for applications in high-performance polymers and electronics (Liaw et al., 2001).

Antibacterial Agent Synthesis

Another line of research explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, akin to the chemical structure of interest, aiming to develop new antibacterial agents. This work underscores the ongoing efforts to combat antibiotic resistance through the discovery of new compounds with antibacterial properties (Azab et al., 2013).

properties

IUPAC Name |

4-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S/c1-13-11-14(2)23-20(22-13)25-29(27,28)18-9-7-17(8-10-18)24-19(26)16-5-3-15(12-21)4-6-16/h3-11H,1-2H3,(H,24,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHBGLBYGRCKJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5,6-tetrachloro-N-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B2872579.png)

![2-[(4-carbamoylphenyl)amino]acetic Acid](/img/structure/B2872581.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2872582.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)

![Ethyl 4-[(2-oxo-6,7,8,9-tetrahydrobenzo[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2872591.png)

![N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2872598.png)